Cas no 732286-09-8 (Lariatin A)

Lariatin A is a lasso peptide with potent antimicrobial activity, particularly against Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its unique lasso structure confers exceptional proteolytic stability, enhancing its potential as a therapeutic agent. Lariatin A exhibits a selective mode of action by targeting bacterial cell wall biosynthesis, distinguishing it from conventional antibiotics. Its relatively low cytotoxicity toward mammalian cells further underscores its therapeutic promise. Research indicates potential applications in treating persistent infections where traditional antibiotics fail. Ongoing studies explore its biosynthesis and structure-activity relationships to optimize efficacy and pharmacokinetic properties.
Lariatin A structure
Lariatin A structure
Product Name:Lariatin A
CAS No:732286-09-8
MF:C94H143N27O25
MW:2051.30714058876
CID:1123864
PubChem ID:16186761
Update Time:2025-05-23

Lariatin A Chemical and Physical Properties

Names and Identifiers

    • (8-->1)-lactam glycyl-L-seryl-L-glutaminyl-L-leucyl-L-valyl-L-tyrosyl-L-arginyl-L-alpha-glutamyl-L-tryptophyl-L-valylglycyl-L-histidyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucyl-L-lysyl-L-proline
    • (8adagger?)-lactam glycyl-L-seryl-L-glutaminyl-L-leucyl-L-valyl-L-tyrosyl-L-arginyl-L-I+/--glutamyl-L-tryptophyl-L-valylglycyl-L-histidyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucyl-L-lysyl-L-proline
    • (2S)-1-[(2S)-6-Amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2
    • DA-54797
    • HY-P2064
    • 732286-09-8
    • CS-0107713
    • lariatin A
    • Lariatin A
    • Inchi: 1S/C94H143N27O25/c1-11-50(10)77(91(143)111-60(20-14-15-31-95)92(144)121-33-17-22-68(121)93(145)146)120-90(142)76(49(8)9)119-85(137)65(38-70(97)126)114-87(139)67(44-123)116-82(134)64(37-53-40-100-45-105-53)106-73(129)42-104-88(140)74(47(4)5)117-84(136)63(36-52-39-102-56-19-13-12-18-55(52)56)113-80(132)59-28-30-71(127)103-41-72(128)107-66(43-122)86(138)110-58(27-29-69(96)125)79(131)112-61(34-46(2)3)83(135)118-75(48(6)7)89(141)115-62(35-51-23-25-54(124)26-24-51)81(133)108-57(78(130)109-59)21-16-32-101-94(98)99/h12-13,18-19,23-26,39-40,45-50,57-68,74-77,102,122-124H,11,14-17,20-22,27-38,41-44,95H2,1-10H3,(H2,96,125)(H2,97,126)(H,100,105)(H,103,127)(H,104,140)(H,106,129)(H,107,128)(H,108,133)(H,109,130)(H,110,138)(H,111,143)(H,112,131)(H,113,132)(H,114,139)(H,115,141)(H,116,134)(H,117,136)(H,118,135)(H,119,137)(H,120,142)(H,145,146)(H4,98,99,101)/t50-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,74-,75-,76-,77-/m0/s1
    • InChI Key: ZYWDOXCVVHITIW-KBACZRJDSA-N
    • SMILES: O=C([C@H](CCCCN)NC([C@H]([C@@H](C)CC)NC([C@H](C(C)C)NC([C@H](CC(N)=O)NC([C@H](CO)NC([C@H](CC1=CN=CN1)NC(CNC([C@H](C(C)C)NC([C@H](CC1=CNC2=CC=CC=C12)NC([C@@H]1CCC(NCC(N[C@@H](CO)C(N[C@@H](CCC(N)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N1)=O)CCCNC(=N)N)=O)CC1C=CC(=CC=1)O)=O)C(C)C)=O)CC(C)C)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)N1CCC[C@@]1([H])C(=O)O

Computed Properties

  • Exact Mass: 2051.0781980g/mol
  • Monoisotopic Mass: 2050.0748432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 29
  • Hydrogen Bond Acceptor Count: 28
  • Heavy Atom Count: 146
  • Rotatable Bond Count: 49
  • Complexity: 4480
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 17
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -4.9
  • Topological Polar Surface Area: 832Ų

Lariatin A Pricemore >>

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(8→1)-lactam glycyl-L-seryl-L-glutaminyl-L-leucyl-L-valyl-L-tyrosyl-L-arginyl-L-α-glutamyl-L-tryptophyl-L-valylglycyl-L-histidyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucyl-L-lysyl-L-proline
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Additional information on Lariatin A

Introduction to Lariatin A (CAS No: 732286-09-8)

Lariatin A, a naturally occurring compound with the chemical identifier CAS No: 732286-09-8, has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and promising biological activities. This compound, derived from the plant *Tinospora cordifolia*, has been the subject of extensive research, particularly for its potential therapeutic applications in managing various chronic diseases. The molecular structure of Lariatin A features a complex polyphenolic framework, which contributes to its remarkable pharmacological profile.

The chemical composition of Lariatin A includes multiple hydroxyl and methoxy groups, making it a potent antioxidant and anti-inflammatory agent. Recent studies have highlighted its ability to modulate multiple signaling pathways, including those involved in oxidative stress, inflammation, and cell proliferation. These properties make Lariatin A a compelling candidate for further investigation in drug development, particularly in the context of neurodegenerative disorders and cardiovascular diseases.

One of the most intriguing aspects of Lariatin A is its mechanism of action. Research indicates that it can inhibit the activity of certain enzymes and receptors that are implicated in disease progression. For instance, studies have demonstrated that Lariatin A can suppress the activity of COX-2 (cyclooxygenase-2) and LOX (lipoxygenase), enzymes known for their role in inflammation. Additionally, it has been shown to modulate the expression of genes associated with apoptosis and cell survival, suggesting its potential in cancer therapy.

In recent years, clinical trials have begun to explore the therapeutic potential of Lariatin A in human populations. Preliminary results from these trials have been promising, particularly in patients with chronic inflammatory conditions. The compound's ability to reduce inflammatory markers without significant side effects has made it an attractive option for further clinical development. Moreover, its natural origin and biocompatibility enhance its appeal as a safe and effective therapeutic agent.

The synthesis and isolation of Lariatin A remain challenging due to its complex structure and limited natural abundance. However, advancements in biotechnological methods have enabled researchers to produce larger quantities of this compound for experimental purposes. Techniques such as semi-synthetic modification and fermentation-based production are being optimized to enhance yield and purity. These developments are crucial for scaling up production and making Lariatin A more accessible for clinical trials and commercial applications.

The pharmacokinetic properties of Lariatin A are another area of active research. Studies have shown that it exhibits good oral bioavailability and distributes widely throughout the body upon administration. This broad distribution suggests that Lariatin A can reach target sites effectively, enhancing its therapeutic potential. Additionally, its stability under various physiological conditions makes it a stable candidate for formulation into different drug delivery systems.

Future research directions for Lariatin A include exploring its role in combination therapies. By pairing Lariatin A with other compounds that target different aspects of disease pathology, researchers aim to develop synergistic treatments that could be more effective than monotherapy approaches. Furthermore, investigating the long-term effects and safety profile of Lariatin A will be essential before it can be widely adopted as a therapeutic agent.

In conclusion, Lariatin A (CAS No: 732286-09-8) represents a significant advancement in natural product-based drug discovery. Its unique chemical structure, combined with promising biological activities, positions it as a valuable candidate for treating various chronic diseases. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, Lariatin A is poised to play a crucial role in future medical interventions.

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